molecular formula C9H11Cl2NS B1315552 {2-[(2,4-Dichlorobenzyl)thio]ethyl}amine CAS No. 27955-92-6

{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine

Cat. No.: B1315552
CAS No.: 27955-92-6
M. Wt: 236.16 g/mol
InChI Key: LOKDUTUBQFHUBY-UHFFFAOYSA-N
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Description

{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine is an organic compound characterized by the presence of a benzylthio group attached to an ethylamine backbone

Preparation Methods

The synthesis of {2-[(2,4-Dichlorobenzyl)thio]ethyl}amine typically involves the reaction of 2,4-dichlorobenzyl chloride with ethylamine in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylamine positions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of {2-[(2,4-Dichlorobenzyl)thio]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The ethylamine moiety may also interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to {2-[(2,4-Dichlorobenzyl)thio]ethyl}amine include:

    {2-[(2,4-Dichlorophenyl)thio]ethyl}amine: This compound has a similar structure but with a phenyl group instead of a benzyl group.

    {2-[(2,4-Dichlorobenzyl)thio]propyl}amine: This compound has a propylamine backbone instead of an ethylamine backbone.

    {2-[(2,4-Dichlorobenzyl)thio]methyl}amine: This compound has a methylamine backbone instead of an ethylamine backbone.

The uniqueness of this compound lies in its specific combination of the benzylthio and ethylamine groups, which confer distinct chemical and biological properties.

Biological Activity

{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine is a compound characterized by a thioether functional group linked to an ethylamine backbone, featuring a dichlorobenzyl moiety. This structural configuration suggests potential biological activities, particularly in pharmacological contexts. The compound's molecular formula and weight are critical for understanding its interactions and effects within biological systems.

  • Molecular Formula : C₉H₁₀Cl₂S
  • Molecular Weight : 236.16 g/mol
  • CAS Number : 27955-90-4

The presence of the dichlorobenzyl group can enhance the compound's interaction with various biological targets, potentially leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds with thioether functionalities, such as this compound, exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The dichlorobenzyl moiety may enhance this activity by improving binding affinity to bacterial cell components.
  • Antitumor Potential : Structural analogs have been investigated for their ability to inhibit tumor growth, suggesting that this compound could also possess similar properties.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

While specific mechanisms for this compound remain under investigation, compounds with similar structures often interact with key proteins involved in signaling pathways related to cancer and inflammation. Studies have suggested that the compound may inhibit enzymes or receptors critical for these processes.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

Compound NameStructureKey FeaturesBiological Activity
1-(3,4-Dichlorophenyl)ethanamineStructure ALacks thioether functionalityAntidepressant effects
2-(Chloromethyl)phenylthioethanamineStructure BChloromethyl instead of dichlorobenzylPotentially antimicrobial
2-(Phenylthio)ethanamineStructure CSimple phenylthio groupNeuroprotective properties

The unique dichlorobenzyl moiety in this compound enhances its potential biological activities compared to these analogs.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have demonstrated that similar thioether compounds exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The zones of inhibition were comparable to standard antibiotics like levofloxacin.
  • Antitumor Activity : Research involving quinazolinone derivatives has shown broad-spectrum antitumor activity with IC50 values ranging from 10.1% to 100%. Molecular modeling studies indicated effective binding to target sites critical for tumor growth inhibition.
  • Inflammatory Response Modulation : Compounds with similar thioether structures have been evaluated in animal models for their anti-inflammatory effects. Notably, they exhibited reduced paw edema in carrageenan-induced inflammation models.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKDUTUBQFHUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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